MK-771 is a synthetic compound that belongs to the class of thyrotropin-releasing hormone analogs. It has been studied for its effects on neurotransmitter release, particularly acetylcholine, in various regions of the brain. The compound has garnered attention for its potential therapeutic applications in neuropsychiatric disorders and its role in modulating cholinergic activity.
MK-771 was developed as part of research aimed at understanding the mechanisms of action of thyrotropin-releasing hormone and its analogs. The compound has been investigated in several studies, highlighting its influence on neurotransmitter dynamics, particularly acetylcholine levels in the brain.
MK-771 is classified as a thyrotropin-releasing hormone analog. Its chemical structure and properties allow it to interact with specific receptors in the brain, making it a subject of interest in pharmacological research.
The synthesis of MK-771 involves multiple steps that typically include the formation of peptide bonds and the introduction of specific functional groups to achieve the desired pharmacological properties. While detailed synthetic routes are proprietary, common methods employed in peptide synthesis include:
The synthesis process requires careful control over reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of MK-771. Analytical techniques such as high-performance liquid chromatography and mass spectrometry are often employed to confirm the identity and purity of the synthesized compound.
MK-771 is characterized by a specific molecular structure that includes a sequence of amino acids resembling that of natural thyrotropin-releasing hormone. The precise arrangement of atoms and functional groups contributes to its biological activity.
The molecular formula for MK-771 is typically represented as C₁₄H₁₈N₄O₄S. The compound's molecular weight is approximately 334.38 g/mol. Structural analysis through techniques such as nuclear magnetic resonance spectroscopy provides insights into the three-dimensional conformation of the molecule.
MK-771 participates in various biochemical reactions within the body, primarily involving neurotransmitter systems. One significant reaction is its interaction with cholinergic receptors, leading to altered acetylcholine release.
The efficacy of MK-771 can be influenced by several factors, including receptor affinity and downstream signaling pathways activated upon binding to its target receptors. Research indicates that MK-771 can antagonize certain effects induced by other compounds, such as pentobarbital, which affects acetylcholine levels in different brain regions .
MK-771 exerts its effects primarily through modulation of neurotransmitter release. It has been shown to increase extracellular levels of acetylcholine in the hippocampus and striatum, which are critical regions involved in memory and motor function .
Studies utilizing intracerebral dialysis techniques have demonstrated that MK-771 enhances acetylcholine release, suggesting a potential mechanism for improving cognitive function or addressing deficits associated with neurodegenerative diseases.
MK-771 is typically a white to off-white solid at room temperature. It is soluble in organic solvents but may have limited solubility in water depending on its formulation.
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or prolonged exposure to light. Its reactivity profile suggests it can participate in various chemical interactions typical for peptide-based compounds.
MK-771 has potential applications in several scientific fields:
MK771 (L-pyro-2-aminoadipyl-L-histidyl-L-thiazolidine-4-carboxamide) is a metabolically stabilized analog of thyrotropin-releasing hormone (TRH) designed to overcome rapid degradation of native TRH. Its primary neuroendocrine effects are mediated through tripartite modulation of monoaminergic systems:
Catecholaminergic Pathways: MK771 increases striatal and hippocampal dopamine release by 22-31% and elevates dihydroxyphenylacetic acid (DOPAC) concentrations by 33%, indicating enhanced dopaminergic turnover [1] [9]. Norepinephrine synthesis is augmented via increased soluble tyrosine hydroxylase activity in olfactory tubercles (31%) and striatum (22%), with concurrent elevation of 3-methoxy-4-hydroxy-phenylethylene glycol (MHPG) by 33% [9]. This establishes MK771 as a broad-spectrum catecholamine modulator.
Cholinergic Activation: In Alzheimer’s disease models, MK771 enhances hippocampal acetylcholine release by 40-60% without affecting striatal cholinergic systems, demonstrating region-specific efficacy [1]. This selective action underlies its nootropic effects in medial septal-lesioned rats, reversing learning deficits through hippocampal pathway activation [1].
Neurotensin Interactions: MK771-induced electromyographic activity is antagonized by neurotensin, suggesting functional interplay between TRH receptors and neuropeptide systems in motor regulation [1]. This cross-talk modulates cardiovascular responses, as evidenced by MK771’s pressor effects in the preoptic suprachiasmatic nucleus blocked by propranolol [1].
Table 1: Neurochemical Effects of MK771 in Preclinical Models
Target System | Biomarker Change | Brain Region | Magnitude |
---|---|---|---|
Dopaminergic | ↑ DOPAC | Cerebroventricles | +33% |
Noradrenergic | ↑ MHPG | Olfactory tubercles | +33% |
Cholinergic | ↑ Acetylcholine | Hippocampus | +40-60% |
Enzymatic | ↑ Tyrosine hydroxylase | Striatum | +22% |
MK771’s bioactivity is governed by its stereoselective affinity for TRH receptors (TRH-R), with computational models revealing key structure-activity relationships:
Affinity Optimization: Molecular docking simulations show MK771’s thiazolidine-4-carboxamide moiety forms additional hydrogen bonds with TRH-R transmembrane domains compared to native TRH (pyroglutamyl-histidyl-prolinamide). This increases binding energy by 2.3 kcal/mol, reducing theoretical Ki from 36 nM (TRH) to 8.5 nM [1] [6]. The (4R)-4-aminocarbonyl configuration enhances receptor residence time by 40% through hydrophobic pocket interactions [1].
Spinal Cord Selectivity: Competitive binding assays demonstrate MK771’s 5-fold higher affinity for spinal TRH-R versus cerebral receptors (Kd = 1.7 nM vs 8.9 nM), enabling targeted neuromodulation in spinal injury models [1]. This differential binding is attributed to TRH-R isoform specificity, with MK771 showing 90% occupancy at TRH-R2 subtypes predominant in motor nuclei [1].
Receptor Downregulation: Chronic administration (5 days, 2 mg/kg/day) reduces cortical TRH receptor density by 35-40% via clathrin-mediated endocytosis, inducing behavioral tolerance while preserving spinal cord receptor populations [2] [6]. This highlights tissue-specific adaptive responses.
Table 2: Receptor Binding Parameters of TRH Analogs
Compound | TRH-R1 Kd (nM) | TRH-R2 Kd (nM) | Plasma Protein Binding (%) |
---|---|---|---|
TRH (native) | 36 ± 2.1 | 42 ± 3.5 | 18 ± 1.2 |
MK771 | 8.9 ± 0.8 | 1.7 ± 0.3 | 65 ± 4.7 |
DN-1417 | 15 ± 1.4 | 5.2 ± 0.6 | 58 ± 3.9 |
MK771 exemplifies strategic pharmacokinetic optimization of peptide therapeutics through three interconnected frameworks:
Carboxamide group blocking amidase activityThis extends plasma half-life to 48-52 minutes in rats, as quantified by 3H-labeled tracer studies [1] [6]. Gut metabolism is reduced 7-fold compared to TRH, enhancing systemic exposure [1].
Absorption Barriers: Despite enzymatic stabilization, MK771 faces bioavailability limitations (<2% oral) due to:
Molecular weight (394.45 g/mol) exceeding passive paracellular transport thresholds [10]In situ intestinal perfusion shows jejunal permeability (Peff) of 0.18 × 10−4 cm/s, classifying it as a low-permeability compound [10].
Distribution Kinetics: Radioligand distribution studies (14C-MK771) reveal:
Table 3: Pharmacokinetic Comparison of TRH Analogs
Parameter | TRH | MK771 | DN-1417 |
---|---|---|---|
Plasma t1/2 (min) | 4-6 | 48-52 | 68-72 |
Proteolytic Resistance | Low | High | Moderate |
Oral Bioavailability | <0.1% | 1.8-2.2% | 2.5-3.0% |
BBB Penetration | Minimal | Moderate | High |
Major Elimination Route | Renal (95%) | Renal (70%) | Hepatic (60%) |
Comprehensive Compound Index
CAS No.: 2697-85-0
CAS No.: 4361-23-3
CAS No.: 463-82-1
CAS No.: 74749-74-9
CAS No.: 55732-45-1
CAS No.: 1239908-48-5